Fmoc-(2R,3S)-AHPA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is a compound used in various scientific research applications. It is a derivative of amino acids and is often used in peptide synthesis due to its protective group, 9-fluorenylmethoxycarbonyl (Fmoc), which is commonly employed in solid-phase peptide synthesis.
Vorbereitungsmethoden
The synthesis of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid involves several steps. One common method includes the use of Fmoc-protected Garner’s aldehyde. The process involves a high-yielding two-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to produce the corresponding Fmoc Garner’s enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the Fmoc Garner’s enoate is then performed, resulting in the desired product .
Analyse Chemischer Reaktionen
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: Common oxidizing agents like KMnO4 and OsO4 can be used.
Reduction: Reducing agents such as H2/Ni, Zn/HCl, and NaBH4 are typically employed.
Substitution: Nucleophiles like RLi and RMgX can react with the compound.
Protection and Deprotection: The Fmoc group can be introduced or removed using reagents like piperidine.
Wissenschaftliche Forschungsanwendungen
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is widely used in scientific research, particularly in:
Chemistry: It is used in the synthesis of peptides and peptidomimetics.
Biology: The compound is employed in the study of protein interactions and enzyme mechanisms.
Medicine: It is used in the development of therapeutic agents and drug delivery systems.
Industry: The compound finds applications in the production of various biochemical products.
Wirkmechanismus
The mechanism of action of Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound interacts with various molecular targets and pathways, facilitating the formation of peptide bonds and the assembly of complex peptide structures .
Vergleich Mit ähnlichen Verbindungen
Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid can be compared with other Fmoc-protected amino acids, such as:
- Fmoc-(2R,3S)-3-methoxypyrrolidine-2-carboxylic acid
- Fmoc-(2S,3R)-3-methylglutamate
- Fmoc-(2R,3S)-3-phenylpropanoic acid
These compounds share similar protective groups but differ in their side chains and specific applications. Fmoc-(2R,3S)-2-amino-3-hydroxy-4-methylpentanoic acid is unique due to its specific stereochemistry and functional groups, making it particularly useful in certain peptide synthesis applications .
Eigenschaften
Molekularformel |
C25H23NO5 |
---|---|
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H23NO5/c27-23(24(28)29)22(14-16-8-2-1-3-9-16)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-23,27H,14-15H2,(H,26,30)(H,28,29)/t22-,23+/m0/s1 |
InChI-Schlüssel |
JZSULZSNDXGGHP-XZOQPEGZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@@H]([C@H](C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.